Fluprostenol isopropyl ester-d4
CAS No.:
Cat. No.: VC0212112
Molecular Formula: C26H31D4F3O6
Molecular Weight: 504.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31D4F3O6 |
|---|---|
| Molecular Weight | 504.6 |
| Standard InChI | InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2 |
| Standard InChI Key | MKPLKVHSHYCHOC-NJJUMLOVSA-N |
| SMILES | O[C@@H](C[C@@H](O)[C@@H]1/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O |
Introduction
Chemical Properties and Solubility
Physical and Chemical Characteristics
Fluprostenol isopropyl ester-d4 appears as a colorless to light yellow liquid. It exhibits high solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methyl acetate. The solubility data are summarized in Table 1.
Table 1: Solubility Characteristics of Fluprostenol Isopropyl Ester-d4
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 30 |
| DMSO | 20 |
| Ethanol | 25 |
| DMF:PBS (pH 7.2) | 0.5 |
These solubility properties facilitate its use in various experimental setups, including in vitro assays and in vivo formulations .
Biological Applications
Pharmacological Role
Fluprostenol isopropyl ester-d4 acts as a prodrug that undergoes enzymatic hydrolysis to release the active metabolite, fluprostenol-d4. This metabolite functions as a potent agonist of the prostaglandin F receptor (FP receptor), mediating various physiological effects .
Table 2: Pharmacological Effects of Fluprostenol Isopropyl Ester-d4
| Application Area | Effect Observed | Dose Range | Model Used |
|---|---|---|---|
| Ocular Hypertension | Reduction in IOP | 0.1 - 0.3 µg | Cynomolgus monkeys |
| Miosis Induction | Dose-dependent miosis | 0.01 - 0.1 µg | Conscious cats |
| FP Receptor Agonism | Phosphoinositide turnover | EC50: 40.2 nM | HEK293 cells |
The compound has shown efficacy in reducing intraocular pressure (IOP) in animal models such as cynomolgus monkeys and inducing miosis in cats .
Clinical Relevance
Formulations containing fluprostenol isopropyl ester have been employed in treating open-angle glaucoma and ocular hypertension. These conditions are characterized by elevated IOP, which can lead to optic nerve damage if untreated . The prodrug form ensures efficient corneal penetration, where it is hydrolyzed to the active free acid by esterases.
Mechanisms of Action
FP Receptor Agonism
The active metabolite fluprostenol-d4 binds selectively to FP receptors, triggering downstream signaling pathways such as phosphoinositide turnover. This mechanism contributes to increased aqueous humor outflow via the uveoscleral pathway, thereby reducing IOP .
Enzymatic Hydrolysis
The conversion of fluprostenol isopropyl ester-d4 into its active form involves esterase-mediated hydrolysis within corneal tissues:
This reaction enhances receptor binding affinity and pharmacological activity .
Research Methodologies
Analytical Techniques
The compound's deuterium labeling makes it ideal for use in GC-MS and LC-MS analyses:
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GC-MS: Provides high sensitivity for quantifying trace amounts.
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LC-MS: Facilitates separation and identification in complex biological samples.
Experimental Models
Animal models such as cynomolgus monkeys and conscious cats are commonly employed to study its effects on IOP and miosis, respectively:
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